molecular formula C14H17NO5 B178243 Methyl N-Cbz-morpholine-2-carboxylate CAS No. 135782-22-8

Methyl N-Cbz-morpholine-2-carboxylate

Cat. No.: B178243
CAS No.: 135782-22-8
M. Wt: 279.29 g/mol
InChI Key: BEYPAXFAPGHPIE-UHFFFAOYSA-N
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Description

Methyl N-Cbz-morpholine-2-carboxylate is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol It is a morpholine derivative, characterized by the presence of benzyl and methyl groups attached to the morpholine ring

Mechanism of Action

Methyl N-Cbz-morpholine-2-carboxylate, also known as MethylN-Cbz-morpholine-2-carboxylate or 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate, is a chemical compound with the molecular formula C14H17NO5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

The synthesis of Methyl N-Cbz-morpholine-2-carboxylate typically involves the reaction of morpholine with benzyl and methyl substituents under specific conditions. One common method involves the use of benzyl chloride and methyl chloroformate as reagents, with the reaction carried out in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl N-Cbz-morpholine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Methyl N-Cbz-morpholine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties

Comparison with Similar Compounds

Methyl N-Cbz-morpholine-2-carboxylate can be compared with other morpholine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

4-O-benzyl 2-O-methyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYPAXFAPGHPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212981
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-22-8
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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